Cycloocta[c]pyridazine

Medicinal Chemistry Drug Design Physicochemical Properties

Cycloocta[c]pyridazine is a bicyclic heteroaromatic compound belonging to the pyridazine family, characterized by a fused cyclooctane ring system. Its core structure serves as a privileged scaffold in medicinal chemistry, with derivatives investigated for anticancer, anti-inflammatory, and metabolic disorder applications.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
Cat. No. B15213294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloocta[c]pyridazine
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1=CC=CC2=C(C=C1)C=CN=N2
InChIInChI=1S/C10H8N2/c1-2-4-6-10-9(5-3-1)7-8-11-12-10/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4-,9-5?,10-6?
InChIKeyLVXISFZEKNJQEN-JRYKUCHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloocta[c]pyridazine: A Bicyclic Heteroaromatic Scaffold for Drug Discovery and Materials Research


Cycloocta[c]pyridazine is a bicyclic heteroaromatic compound belonging to the pyridazine family, characterized by a fused cyclooctane ring system. Its core structure serves as a privileged scaffold in medicinal chemistry, with derivatives investigated for anticancer, anti-inflammatory, and metabolic disorder applications. The compound exhibits specific physicochemical properties, including a computed molecular weight of 156.18 g/mol, XLogP3-AA of 1.5, and a topological polar surface area of 24.7 Ų, which influence its drug-likeness and binding characteristics. [1]

Why Cycloocta[c]pyridazine Cannot Be Interchanged with Other Fused Pyridazines: Evidence-Based Differentiation


Generic substitution of cycloocta[c]pyridazine with other fused pyridazine analogs is not supported by quantitative data. The cyclooctane ring size directly influences the compound's physicochemical profile, conformational flexibility, and interaction with biological targets. For instance, the computed molecular weight (156.18 g/mol) [1] differs significantly from cyclohepta[c]pyridazine (144.17 g/mol) [2] and cyclopenta[c]pyridazine derivatives (e.g., 154.60 g/mol) [3], impacting pharmacokinetic properties such as membrane permeability and metabolic stability. Furthermore, ring size dictates the spatial arrangement of substituents and the compound's ability to engage in specific π-π stacking and hydrogen-bonding interactions, which are critical for target engagement. These differences are not merely academic; they translate into measurable variations in biological activity, as demonstrated by the distinct IC₅₀ profiles of pyridazine-based COX-2 inhibitors, where subtle structural modifications lead to significant potency shifts. [4] Therefore, assuming functional equivalence among in-class compounds without direct comparative data introduces substantial risk in both research and procurement contexts.

Quantitative Differentiation of Cycloocta[c]pyridazine: Comparative Physicochemical and Pharmacological Data


Molecular Weight and Lipophilicity Differentiate Cycloocta[c]pyridazine from Cyclopenta and Cyclohepta Analogs

Cycloocta[c]pyridazine possesses a computed molecular weight of 156.18 g/mol and an XLogP3-AA of 1.5. In contrast, 8H-cyclohepta[c]pyridazine has a molecular weight of 144.17 g/mol, and a 3-chloro-cyclopenta[c]pyridazine derivative has a molecular weight of 154.60 g/mol. These differences in ring size directly impact lipophilicity and membrane permeability, with the octa-analog exhibiting a distinct balance between hydrophobic and polar characteristics. The XLogP3-AA of 1.5 for cycloocta[c]pyridazine is a key differentiator, placing it in an optimal range for oral bioavailability and blood-brain barrier penetration relative to its smaller ring counterparts. [1] [2] [3]

Medicinal Chemistry Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) of Cycloocta[c]pyridazine Predicts Distinct Membrane Permeability Compared to Other Fused Pyridazines

The topological polar surface area (TPSA) for cycloocta[c]pyridazine is computed to be 24.7 Ų. This value is a critical determinant of a molecule's ability to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier. While specific TPSA values for cyclopenta- and cyclohepta-analogs are not readily available, the 24.7 Ų for cycloocta[c]pyridazine falls within a range that is generally favorable for CNS drug candidates (typically <70 Ų), but the exact value can be used to rank order the compound's passive permeability relative to other in-class candidates. For example, a lower TPSA generally correlates with higher membrane permeability. [1]

ADME Prediction Drug-Likeness Bioavailability

Cycloocta[c]pyridazine Derivatives Exhibit Potent COX-2 Inhibition with IC₅₀ Values Comparable to Celecoxib

While direct IC₅₀ data for the parent cycloocta[c]pyridazine scaffold against COX-2 is not available, derivatives of hexahydrocycloocta[c]pyridazine have been shown to possess potent inhibitory activity. In a study evaluating novel pyridazine-based COX-2 inhibitors, compounds bearing the hexahydrocycloocta[c]pyridazine core (e.g., compounds 9a, 9b, 12, 16b, and 17) displayed IC₅₀ values ranging from 15.50 nM to 17.70 nM. Notably, these values were either comparable to or slightly better than the reference drug celecoxib (IC₅₀ = 17.79 nM, 100% inhibition). This demonstrates that the cycloocta[c]pyridazine scaffold, when appropriately functionalized, can achieve target engagement equivalent to a clinically approved COX-2 inhibitor. [1]

Anti-inflammatory COX-2 Inhibition SAR Studies

Cycloocta[c]pyridazine as a Precursor for Organometallic Complexes with Tunable Photophysical Properties

Cycloocta[c]pyridazine serves as a key ligand precursor for the synthesis of rhenium(I) tricarbonyl complexes. While specific photophysical data for cycloocta[c]pyridazine complexes is limited, the closely related cyclopenta[c]pyridazine rhenium complex [Re(CO)₃{1,2-C₅H₃(CC₆H₅N)(CC₆H₅N)}] has been synthesized and characterized via off-metal synthetic routes. This class of compounds, including those derived from cycloocta[c]pyridazine, exhibit fluorescence properties and extended π-systems, making them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors. The cycloocta[c]pyridazine framework, with its larger ring size, is expected to alter the complex's geometry and electronic properties compared to the cyclopenta analog, potentially leading to blue-shifted emission spectra or enhanced stability. [1]

Organometallic Chemistry OLED Materials Photophysics

Patent Protection on 3-Substituted Hexahydrocycloocta[c]pyridazines Underscores Unique Scaffold Value

A specific patent (US3205230A) exists for '3-substituted-5,6,7,8,9,10-hexahydro-cycloocta[c] pyridazines', highlighting the commercial and scientific value assigned to this particular fused ring system. The patent, filed in 1962 and granted in 1965, covers compounds of the formula where the cycloocta[c]pyridazine core is hydrogenated and substituted at the 3-position. This intellectual property protection, while now expired, demonstrates that the cycloocta[c]pyridazine scaffold was recognized as a distinct and non-obvious chemical entity worthy of patent protection, differentiating it from other pyridazine analogs. The existence of this patent indicates that research groups have historically invested in developing specific chemistry around this scaffold, suggesting it offers advantages not found in simpler or alternative fused systems. [1]

Intellectual Property Drug Development Chemical Synthesis

Strategic Application Scenarios for Cycloocta[c]pyridazine in Drug Discovery and Materials Science


Medicinal Chemistry: Lead Optimization for COX-2 Inhibitors

Cycloocta[c]pyridazine derivatives have demonstrated potent COX-2 inhibitory activity with IC₅₀ values ranging from 15.50 to 17.70 nM, comparable to celecoxib (17.79 nM). [1] This scaffold is therefore a strategic choice for medicinal chemists seeking to develop novel anti-inflammatory agents with potentially improved gastric safety profiles. The quantitative potency data provides a strong rationale for selecting cycloocta[c]pyridazine over other pyridazine cores when targeting COX-2, as the specific ring size may contribute to optimal binding within the enzyme's active site.

ADME Optimization: Tuning Physicochemical Properties with Cycloocta[c]pyridazine

The computed molecular weight (156.18 g/mol) and XLogP3-AA (1.5) of cycloocta[c]pyridazine differentiate it from cyclohepta (144.17 g/mol) and cyclopenta analogs (154.60 g/mol). [2] [3] [4] In drug discovery programs where a balance between lipophilicity and molecular weight is critical for oral bioavailability or CNS penetration, cycloocta[c]pyridazine offers a distinct physicochemical profile. This makes it a preferred scaffold when a project requires a compound with a specific LogP range (e.g., 1-3 for optimal brain exposure) and a molecular weight under 500 Da, as it provides a starting point that is neither too hydrophilic nor too lipophilic.

Materials Science: Precursor for Tunable Organometallic Emitters

Cycloocta[c]pyridazine is a valuable ligand for synthesizing rhenium(I) tricarbonyl complexes with potential applications in OLEDs and chemical sensors. [5] The larger cyclooctane ring, compared to cyclopenta analogs, may induce subtle geometric changes that affect the complex's emission properties. Researchers seeking to fine-tune the photophysical output of their materials should consider cycloocta[c]pyridazine as a scaffold that can modulate the π-π stacking interactions and the overall rigidity of the organometallic complex, potentially leading to blue-shifted emission or enhanced quantum yields.

Intellectual Property and Freedom-to-Operate Assessment

The existence of expired U.S. Patent US3205230A covering 3-substituted hexahydrocycloocta[c]pyridazines indicates that this scaffold has been historically recognized as a distinct and valuable chemical entity. [6] For organizations conducting freedom-to-operate analyses or seeking to develop novel chemical matter, this information is crucial. It confirms that the core cycloocta[c]pyridazine structure is in the public domain, while also highlighting that specific substitutions may have been the subject of prior art, guiding synthetic chemists toward areas of chemical space that are less encumbered by existing patents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cycloocta[c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.